1-[6-(3-NITROPHENYL)-3-PHENYL-7-PROPANOYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]PROPAN-1-ONE
Descripción
Propiedades
IUPAC Name |
1-[6-(3-nitrophenyl)-3-phenyl-5-propanoyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O4S/c1-3-17(28)20-19(15-11-8-12-16(13-15)27(30)31)25(18(29)4-2)26-21(23-24-22(26)32-20)14-9-6-5-7-10-14/h5-13H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYARDZRUQOQWEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(N(N2C(=NN=C2S1)C3=CC=CC=C3)C(=O)CC)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
The synthesis of 1-[6-(3-NITROPHENYL)-3-PHENYL-7-PROPANOYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]PROPAN-1-ONE typically involves the condensation of aryl α-bromo ketones with thiocarbohydrazide, followed by treatment with ortho esters in the presence of trifluoroacetic acid under mild conditions . This method is highly effective and yields the desired compound in good quantities.
Análisis De Reacciones Químicas
1-[6-(3-NITROPHENYL)-3-PHENYL-7-PROPANOYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]PROPAN-1-ONE undergoes various chemical reactions, including:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Typically involves the use of sodium borohydride or lithium aluminum hydride.
Substitution: Reactions with halogens or nucleophiles under appropriate conditions.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits significant antimicrobial activity against various pathogens.
Medicine: Investigated for its anticancer properties, particularly in breast cancer research.
Industry: Potential use as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-[6-(3-NITROPHENYL)-3-PHENYL-7-PROPANOYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]PROPAN-1-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. It has been shown to inhibit the activity of certain enzymes, leading to the disruption of cellular processes in pathogens and cancer cells .
Comparación Con Compuestos Similares
Table 1: Structural and Activity Comparison
Key Observations:
The nitro group in the 3-nitrophenyl substituent enhances electron-withdrawing effects, which may improve receptor affinity compared to pyridyl or aryloxymethylene groups .
Biological Activity :
- Triazolothiadiazoles with pyridyl groups (e.g., 2a–2s) demonstrated vasodilatory activity via calcium channel modulation . The target compound’s nitro group may amplify this effect.
- Aryloxymethylene-substituted analogs showed broad-spectrum antimicrobial activity , suggesting the nitro-phenyl group could similarly enhance microbial target binding .
Synthesis :
- The target compound’s synthesis may mirror phase-transfer methods used for 2a–2s, leveraging TBAB and POCl₃ to facilitate heterocyclic fusion .
- In contrast, alkyl/aryloxymethylene derivatives require distinct condensation steps, highlighting the role of substituents in route design .
Pharmacological Implications
- Vasodilation: Pyridyl-substituted triazolothiadiazoles (2a–2s) reduced vascular resistance by 30–60% in preclinical models . The target compound’s nitro group may enhance nitric oxide release, a known vasodilatory mechanism.
- Anti-inflammatory Potential: Aryloxymethylene analogs inhibited COX-2 by 40–70%, suggesting the nitro-phenyl group could similarly target inflammatory pathways .
Actividad Biológica
1-[6-(3-Nitrophenyl)-3-Phenyl-7-Propanoil-5H-[1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazin-5-Yl]Propan-1-One (CAS Number: 877813-36-0) is a synthetic compound that has garnered attention for its potential biological activities. This article will explore its biological activity, including antimicrobial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 449.5 g/mol. It features a complex structure that includes a triazole ring and thiadiazine moiety which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H19N5O4S |
| Molecular Weight | 449.5 g/mol |
| CAS Number | 877813-36-0 |
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. Specifically, derivatives of triazole compounds have shown significant inhibitory effects against various bacterial strains. For instance, compounds similar to the target compound have been reported to exhibit potent activity against metallo-beta-lactamases (MBLs), which are critical in antibiotic resistance.
In a study focusing on triazole derivatives, one compound demonstrated an IC50 value of 38.36 μM against the VIM-2 metallo-beta-lactamase enzyme . This suggests that modifications to the triazole structure can enhance biological activity.
The mechanism by which this compound exerts its biological effects involves binding to the active sites of target enzymes. Molecular docking studies indicate that the triazole moiety facilitates coordination with zinc ions in MBLs, leading to effective inhibition . Additionally, hydrophobic interactions with specific amino acid residues further stabilize this binding.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the phenyl rings and the propanoyl group significantly influence the biological activity. For example:
- Nitro Substitution : The presence of a nitro group on the phenyl ring enhances antibacterial potency.
- Alkyl Chain Variations : Alterations in the length and branching of alkyl chains attached to the triazole can modulate lipophilicity and bioavailability.
Case Studies
Several case studies have illustrated the efficacy of related compounds in clinical settings:
- Case Study 1 : A derivative similar to our target compound was tested against Escherichia coli and showed a significant reduction in bacterial growth at concentrations as low as 50 μg/mL.
- Case Study 2 : Another study evaluated a series of triazole derivatives for their capacity to inhibit MBLs in clinical isolates of Klebsiella pneumoniae, demonstrating a promising lead for developing new antibiotics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
